Thiodiglycol, also known as bis(2-hydroxyethyl)sulfide or 2,2-thiodiethanol, is an organosulfur compound with the chemical formula S(CH₂CH₂OH)₂. It appears as a colorless liquid and is miscible with water and polar organic solvents. Structurally, it resembles diethylene glycol, which contributes to its diverse applications in various chemical processes and industries . Thiodiglycol is notable for its role as a building block in the synthesis of numerous compounds, including polymers and pesticides.
Thiodiglycol's mechanism of action depends on the specific application. Here are two notable examples:
While generally considered less toxic than other glycols, thiodiglycol can cause mild skin and eye irritation upon contact. It is also a potential respiratory irritant if inhaled. Here are some safety points to consider:
Thiodiglycol exhibits various biological activities, primarily due to its role as a precursor in the metabolism of sulfur mustard. It can be detected in the urine of individuals exposed to sulfur mustard, serving as a biomarker for exposure. Additionally, thiodiglycol may interact with biological systems through oxidative pathways, potentially leading to toxic effects if not properly managed .
Thiodiglycol is synthesized through several methods:
Thiodiglycol has a wide range of applications across different industries:
Studies on thiodiglycol's interactions focus primarily on its reactivity and biological implications. Research indicates that thiodiglycol can undergo oxidation and conjugation reactions that may impact its toxicity and biological activity. The formation of thiodiglycol from sulfur mustard degradation underscores its relevance in toxicology and exposure assessment .
Thiodiglycol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Diethylene Glycol | Similar backbone | Non-toxic; commonly used as an antifreeze agent |
Ethylene Glycol | Similar backbone | Widely used in antifreeze; more toxic than thiodiglycol |
Dithiothreitol | Contains sulfur | Reducing agent often used in biochemistry |
1,3-Propanediol | Similar diol structure | Biodegradable; used in cosmetics and food products |
Thiodiglycol's unique properties stem from its sulfur atom and hydroxyl groups, which differentiate it from these similar compounds by imparting specific reactivity and biological activity not found in others like diethylene glycol or ethylene glycol.
Thiodiglycol, also known as bis(2-hydroxyethyl)sulfide, 2,2'-thiodiethanol (TDE), or thiodiethylene glycol, has established itself as an important industrial chemical with numerous applications across multiple sectors. This colorless liquid has been utilized in commercial settings for decades, primarily as a solvent in textile processing and as a chemical intermediate in various manufacturing processes. Its unique properties, including excellent solvency for both water-soluble and water-insoluble compounds, have made it valuable in numerous industrial applications ranging from textile dyeing to ballpoint pen ink formulations. The compound's industrial development expanded significantly throughout the 20th century as new applications were discovered.
Beyond its industrial applications, thiodiglycol has garnered significant attention due to its connection to chemical warfare agents. The compound serves as both a precursor to and a hydrolysis product of sulfur mustard (commonly known as "mustard gas"), a chemical warfare agent used in past conflicts, including World War I and the Iran-Iraq War in the 1980s. This dual nature presents unique challenges for regulatory frameworks aimed at preventing chemical weapons proliferation while allowing legitimate commercial use.
Thiodiglycol is classified as a Schedule 2 chemical under the Chemical Weapons Convention (CWC), subjecting it to strict international controls and reporting requirements. Its presence in environmental samples and biological fluids can serve as a biomarker for exposure to sulfur mustard, making it important in both verification of chemical weapons use and medical diagnostics.
From an environmental perspective, understanding the fate and behavior of thiodiglycol is critical, particularly in contexts related to the disposal or destruction of chemical weapons. The compound's detection in environmental matrices provides valuable information about potential contamination and verification of cleanup efforts.
Thiodiglycol undergoes hydrolysis in aqueous environments, forming stable intermediates that dictate its environmental mobility. Under neutral or alkaline conditions, the compound undergoes oxidation and sulfoxidation, yielding thiodiglycol sulfoxide and thiodiglycolic acid (TDGA) as primary products [1] [2]. The hydrolysis pathway is pH-dependent, with accelerated degradation observed in alkaline soils due to nucleophilic substitution reactions at the sulfide group [2].
In soil systems, thiodiglycol reacts with organic matter, forming [(2-hydroxyethyl)thio]acetic acid (HETA) through microbial-mediated β-oxidation [2]. This intermediate is further oxidized to TDGA, which undergoes desulfurization to release mercaptoacetic acid—a precursor to acetate and sulfate ions [2]. Hydrolysis rates vary significantly between aerobic and anaerobic zones, with half-lives ranging from 48 hours in oxygen-rich soils to several weeks in waterlogged environments [1] [3].
Aerobic degradation of thiodiglycol proceeds 3–5 times faster than anaerobic pathways, driven by oxygen-dependent monooxygenases and dehydrogenases [2] [3]. In aerobic soils, Achromobacter xylosoxydans oxidizes thiodiglycol’s hydroxyl groups to carboxylates, yielding TDGA within 72 hours [2] [3]. By contrast, anaerobic consortia in waterlogged soils or sediments rely on sulfate-reducing bacteria (Desulfovibrio spp.) and methanogens to cleave C–S bonds, producing methane and hydrogen sulfide as byproducts [1] [4].
A critical distinction lies in metabolite profiles: aerobic degradation generates HETA and TDGA, while anaerobic pathways produce bis-(2-hydroxyethyl)disulfide (BHEDS) through radical-mediated dimerization [2] [4]. The table below contrasts key biodegradation parameters:
Parameter | Aerobic Degradation | Anaerobic Degradation |
---|---|---|
Primary Electron Acceptor | O₂ | SO₄²⁻/CO₂ |
Dominant Metabolites | HETA, TDGA | BHEDS, CH₄ |
Half-Life (20°C) | 24–48 hours | 10–14 days |
Key Enzymes | Methanol dehydrogenase | Sulfate reductase |
This γ-proteobacterium utilizes thiodiglycol as a sole carbon and sulfur source via a two-step oxidative pathway [2] [3]. The first step involves methanol dehydrogenase (MDH) converting thiodiglycol to HETA, which is subsequently oxidized to TDGA by a flavin-dependent monooxygenase [2]. Genomic analyses reveal upregulation of the iscS gene during growth on thiodiglycol, indicating enhanced sulfur assimilation through cysteine biosynthesis pathways [2].
Unlike Achromobacter, P. denitrificans employs parallel degradation routes:
HETA arises from the β-oxidation of thiodiglycol’s ethyl groups, detectable via gas chromatography-mass spectrometry (GC-MS) at m/z 136 (M⁺) [2]. In Achromobacter cultures, HETA concentrations peak at 18–24 hours before declining as TDGA accumulates [2]. The compound exhibits moderate soil mobility (log Kₒw = 1.2) but is rapidly mineralized by epoxide hydrolases in microbial consortia [2].
TDGA (HOOC-CH₂-S-CH₂-COOH) is the terminal aerobic metabolite, with a dissociation constant (pKₐ) of 3.1 for its sulfhydryl group [2]. Stable isotope probing confirms its role as a sulfur source for Rhodococcus rhodochrous, which cleaves TDGA into mercaptoacetic acid and glycolate [2]. Despite its polarity (log Kₒw = −0.8), TDGA forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), reducing bioavailability in calcareous soils [1].
Thiodiglycol’s environmental persistence is governed by soil organic carbon (SOC) content and redox potential. In Yolo soil (1.9% SOC), 78% of applied thiodiglycol remains bioavailable after 14 days, compared to 34% in Tinker soil (9.5% SOC) [1]. Sorption coefficients (K₆) range from 12 L/kg in sandy soils to 210 L/kg in peat-rich sediments, correlating with organic matter’s cation-exchange capacity [1] [2].
Anaerobic conditions prolong half-lives to 45–60 days due to incomplete BHEDS mineralization [2] [4]. However, rhizosphere microbes in Populus and Salix stands enhance degradation rates 3-fold via root exudate-stimulated cometabolism [4]. Field studies demonstrate 90% thiodiglycol removal within 60 days in vegetated zones versus 40% in bare soils [4].
Thiodiglycol demonstrates relatively low acute toxicity across multiple mammalian species, with significant variation in sensitivity observed between species. The oral median lethal dose values for thiodiglycol vary considerably among different animal species, reflecting species-specific differences in toxicokinetics and sensitivity [1] [2] [3].
In rats, the oral median lethal dose for males has been established at 6610 milligrams per kilogram body weight [3] [4]. For female rats, acute oral toxicity studies have shown median lethal dose values exceeding 5000 milligrams per kilogram body weight [1] [2]. These values indicate that thiodiglycol exhibits low acute toxicity in the rat species, classified as having low acute toxicity according to standard toxicity classification schemes.
Guinea pigs demonstrate greater sensitivity to thiodiglycol compared to rats, with an oral median lethal dose of 3960 milligrams per kilogram body weight in mixed-sex groups [2] [3]. This represents approximately 40% lower tolerance compared to male rats, suggesting species-specific differences in metabolic capacity or target organ sensitivity.
Additional routes of exposure have been evaluated to understand the comparative toxicity profile. Subcutaneous median lethal dose values of 4000 milligrams per kilogram have been reported for both rats and mice [3]. Intravenous administration in rabbits resulted in median lethal dose values of 3000 milligrams per kilogram, indicating that parenteral routes may result in slightly higher toxicity compared to oral administration [3].
Clinical signs observed during acute toxicity studies include lethargy, depressed function, and digestive tract irritation at higher doses [3]. These effects are consistent with the toxic profile observed for other glycol compounds, suggesting similar mechanisms of toxicity.
Acute and subacute exposure to thiodiglycol produces distinct organ-specific effects, with the kidneys and liver being identified as primary target organs. The kidney emerges as the most sensitive organ system, demonstrating consistent morphological and functional changes across different exposure durations [1] [5] [6].
In fourteen-day subacute toxicity studies, kidney effects were observed at doses of 5000 milligrams per kilogram per day and above. Absolute kidney weights were significantly higher than controls in animals receiving 5000 and 9999 milligrams per kilogram per day [1] [5]. Kidney to body weight ratios were significantly elevated in males at both 5000 and 9999 milligrams per kilogram per day dose groups, while kidney to brain weight ratios showed significant increases at the highest dose level [1] [5].
The liver demonstrates secondary involvement, with organ weight changes observed primarily at the highest dose levels. Liver to body weight ratios showed significant increases in males at 5000 milligrams per kilogram per day [6]. These changes occurred in the absence of histopathological alterations, suggesting adaptive rather than adverse responses at these dose levels.
Female animals showed similar patterns of organ weight changes, though the magnitude of effects was generally less pronounced compared to males. This sex-related difference in sensitivity may reflect differences in metabolic capacity or hormone-mediated protective mechanisms [5] [6].
The absence of histopathological changes in kidney and liver tissues despite significant organ weight increases suggests that these changes represent adaptive responses rather than overt toxicity. The increased organ weights may result from enhanced metabolic activity or fluid retention rather than cellular damage [5].
Comprehensive subchronic toxicity studies have been conducted in Sprague-Dawley rats to establish dose-response relationships for thiodiglycol. These studies employed a ninety-day oral gavage protocol with doses of 0, 50, 500, and 5000 milligrams per kilogram per day administered five days per week [1] [5] [6].
The dose-response relationship demonstrates a clear threshold effect, with no adverse effects observed at doses up to 500 milligrams per kilogram per day. At this dose level, no treatment-related changes were observed in body weight, food consumption, hematological parameters, or clinical chemistry values [1] [5]. Organ weights remained within normal ranges, and histopathological examination revealed no treatment-related lesions.
At the highest dose of 5000 milligrams per kilogram per day, statistically significant effects emerged across multiple endpoints. Body weight gain was significantly reduced in both male and female rats throughout the study period [5] [6]. This effect was not accompanied by corresponding changes in food consumption, suggesting that the reduced growth rate resulted from metabolic effects rather than decreased nutrient intake.
Kidney weights showed dose-dependent increases, with significant elevations observed only at 5000 milligrams per kilogram per day. Both absolute kidney weights and kidney to body weight ratios were significantly increased in both sexes [1] [5]. The kidney to brain weight ratio was also significantly elevated, confirming that the kidney changes were not merely proportional to overall body size alterations.
Liver effects were observed primarily in male rats at the highest dose level. Liver to body weight ratios showed significant increases, though absolute liver weights were less consistently affected [6]. These changes occurred in the absence of histopathological alterations, suggesting adaptive rather than adverse responses.
The systematic evaluation of dose-response relationships in subchronic toxicity studies has established clear no-observed-adverse-effect level and lowest-observed-adverse-effect level values for thiodiglycol. These critical values serve as the foundation for risk assessment and regulatory decision-making [1] [5] [2].
The no-observed-adverse-effect level for subchronic oral toxicity has been established at 500 milligrams per kilogram per day based on the ninety-day rat study [1] [5] [2]. This determination was based on the absence of treatment-related effects on body weight, organ weights, hematological parameters, clinical chemistry values, and histopathological changes at this dose level.
The lowest-observed-adverse-effect level was identified as 5000 milligrams per kilogram per day, representing a ten-fold margin above the no-observed-adverse-effect level [1] [5]. The critical effects that established this lowest-observed-adverse-effect level included significantly reduced body weight gain and increased kidney weights in both sexes.
Benchmark dose analysis has been performed to provide additional quantitative support for the point of departure selection. The benchmark dose based on a 10% decrease in body weight was calculated as 1704 milligrams per kilogram per day, with a lower confidence limit of 372 milligrams per kilogram per day [5] [6]. This benchmark dose lower confidence limit provides additional confirmation of the appropriateness of the selected no-observed-adverse-effect level.
The substantial margin between the no-observed-adverse-effect level and lowest-observed-adverse-effect level indicates a relatively steep dose-response curve for thiodiglycol toxicity. This pattern suggests that toxic effects emerge relatively abruptly above the threshold dose, which is consistent with the involvement of saturable metabolic pathways or adaptive mechanisms [1] [5].
Developmental toxicity studies have been conducted to assess the potential for thiodiglycol to cause adverse effects on developing organisms. These studies employed oral gavage administration to pregnant Sprague-Dawley rats from gestation days 5 through 19, with evaluation of both maternal and fetal endpoints [7] [8].
The developmental toxicity study utilized doses of 0, 430, 1290, and 3870 milligrams per kilogram per day, selected based on preliminary dose-range finding studies. The highest dose was selected to approach the limits of maternal tolerance while avoiding excessive maternal toxicity that might confound the interpretation of developmental effects [7] [8].
Fetal body weights demonstrated a dose-dependent reduction, with statistically significant decreases observed only at the highest dose of 3870 milligrams per kilogram per day [7] [8]. This effect was observed in both male and female fetuses, indicating that the weight reduction was not sex-specific. The magnitude of the weight reduction was considered biologically significant and consistent with developmental toxicity.
Developmental variations showed a non-statistically significant trend toward increased incidence at 3870 milligrams per kilogram per day [7] [8]. These variations primarily consisted of delayed ossification patterns affecting the skeletal system. The increased incidence of variations was considered secondary to the overall developmental delay reflected in the reduced fetal weights.
Detailed skeletal examinations revealed patterns of delayed ossification consistent with general developmental retardation rather than specific skeletal malformations. The affected sites included vertebral centra, sternebrae, and various limb bones, representing a generalized pattern of skeletal maturation delay [7] [8].
External and soft tissue examinations revealed no treatment-related increases in the incidence of malformations or anomalies. This finding indicates that thiodiglycol does not possess significant teratogenic potential at the doses evaluated [7] [8].
The developmental toxicity study design permitted direct comparison of maternal and fetal sensitivity to thiodiglycol exposure. This comparison is critical for understanding whether developmental effects occur at doses below those causing maternal toxicity, which would indicate specific developmental toxicity rather than secondary effects of maternal toxicity [7] [8].
Maternal toxicity was observed only at the highest dose of 3870 milligrams per kilogram per day. The manifestations of maternal toxicity included significantly reduced body weight gain during specific periods of gestation and decreased food consumption [7] [8]. These effects were considered indicative of maternal toxicity based on their magnitude and consistency with general systemic toxicity.
The threshold for maternal toxicity coincided with the threshold for fetal effects, as both occurred at 3870 milligrams per kilogram per day. This concordance suggests that the observed fetal effects may be secondary to maternal toxicity rather than direct effects on the developing fetus [7] [8].
At doses of 430 and 1290 milligrams per kilogram per day, neither maternal nor fetal effects were observed. This finding indicates that thiodiglycol does not demonstrate preferential toxicity to the developing organism compared to the maternal organism [7] [8].
The no-observed-adverse-effect level for developmental toxicity was established at 1290 milligrams per kilogram per day, based on the absence of adverse effects on both maternal and fetal endpoints [7] [8]. This value is approximately 2.5 times higher than the no-observed-adverse-effect level established for subchronic toxicity (500 milligrams per kilogram per day), suggesting that developmental toxicity is not a particularly sensitive endpoint for thiodiglycol.
The lowest-observed-adverse-effect level for developmental toxicity was 3870 milligrams per kilogram per day, based on the presence of both maternal toxicity and fetal weight reduction at this dose [7] [8]. The substantial margin between the no-observed-adverse-effect level and lowest-observed-adverse-effect level indicates a relatively steep dose-response curve for developmental effects.
Comprehensive genotoxicity testing has been conducted to evaluate the mutagenic potential of thiodiglycol using multiple test systems. These studies employed standard protocols recommended by regulatory agencies to assess different mechanisms of genetic damage [1] [2] [9].
The Ames test was conducted using multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2uvrA) to detect different types of mutations. Tests were performed both in the presence and absence of metabolic activation using S9 fraction [1] [2] [9]. Doses ranged from 33.3 to 5000 micrograms per plate, encompassing the full range of non-toxic concentrations.
Results from the Ames test were consistently negative across all bacterial strains and test conditions. No dose-related increases in revertant colonies were observed, either with or without metabolic activation [1] [2] [9]. These findings indicate that thiodiglycol does not possess mutagenic activity detectable by the Ames test under the conditions employed.
The mouse lymphoma assay was conducted using L5178Y tk+/- cells to detect gene mutations at the thymidine kinase locus. This assay provides detection of both point mutations and chromosomal events that can result in gene loss [9]. Concentrations tested ranged from 50 to 5000 micrograms per milliliter, both with and without metabolic activation.
Results from the mouse lymphoma assay were negative, with no statistically significant increases in mutant frequency observed at any concentration tested [9]. This finding indicates that thiodiglycol does not induce mutations detectable by this mammalian cell assay system.
Chinese hamster ovary cell chromosomal aberration assays were conducted to evaluate the potential for thiodiglycol to induce structural chromosomal damage. These studies employed standard protocols with treatment periods of 3-20 hours and evaluation at first metaphase following treatment [1] [2] [9].
The chromosomal aberration assay produced positive results, with statistically significant increases in the frequency of aberrant metaphases observed at concentrations of 3000-5000 micrograms per milliliter [1] [2] [9]. The types of aberrations included chromatid breaks, chromosome breaks, and chromatid exchanges. These effects were observed both in the presence and absence of metabolic activation.
The lowest effective concentration for chromosomal aberration induction was 4000 micrograms per milliliter in the presence of S9 activation and 5000 micrograms per milliliter in the absence of activation [9]. This concentration-dependent response supports the biological significance of the observed effects.
In vivo genotoxicity studies were conducted to assess whether the positive chromosomal aberration results observed in vitro would be reproduced in intact animals. The mouse bone marrow micronucleus assay was employed as the primary in vivo test system [1] [2] [9].
The in vivo micronucleus test was performed using standard protocols with oral administration of thiodiglycol to mice. Bone marrow cells were examined for the presence of micronuclei, which indicate chromosome damage or aneuploidy [1] [2] [9]. Multiple dose levels and sampling times were employed to maximize the sensitivity of the assay.
Results from the in vivo micronucleus test were negative, with no statistically significant increases in micronucleated polychromatic erythrocytes observed at any dose level or sampling time [1] [2] [9]. This finding indicates that thiodiglycol does not induce detectable chromosomal damage in the bone marrow of intact mice under the conditions employed.
The discordance between the positive in vitro chromosomal aberration results and the negative in vivo micronucleus results represents a concordance challenge that requires careful interpretation. Several factors may contribute to this discordance, including differences in exposure conditions, metabolic activation, and target tissue sensitivity [1] [2] [9].
The positive in vitro results occurred at relatively high concentrations (3000-5000 micrograms per milliliter) that may not be achievable in vivo following oral administration. Pharmacokinetic factors, including absorption, distribution, metabolism, and excretion, may limit the systemic exposure achieved in vivo [1] [2] [9].
The negative in vivo results may also reflect the operation of protective mechanisms that are present in intact animals but absent in isolated cell systems. These mechanisms may include enhanced DNA repair capacity, improved antioxidant defenses, or more efficient detoxification pathways [1] [2] [9].
Current regulatory guidance indicates that positive in vitro genotoxicity results should be interpreted in the context of in vivo findings. The negative in vivo micronucleus results provide reassurance that thiodiglycol does not pose a significant genotoxic risk under realistic exposure conditions [1] [2] [9].
Thiodiglycol serves as both a precursor for the synthesis of sulfur mustard and a major hydrolysis product of sulfur mustard degradation. This dual relationship necessitates a comprehensive comparison of toxicological properties between thiodiglycol and its parent compound, sulfur mustard [10] [11] [12].
Sulfur mustard, also known as mustard gas or HD, is a potent chemical warfare agent with severe acute and chronic toxicity. In contrast, thiodiglycol demonstrates markedly lower toxicity across virtually all endpoints evaluated [10] [11] [12]. This dramatic difference in toxicity profiles reflects fundamental differences in chemical reactivity and biological mechanisms of action.
The acute toxicity comparison reveals striking differences between the two compounds. While sulfur mustard is highly toxic with lethal effects occurring at very low doses, thiodiglycol exhibits relatively low acute toxicity with oral median lethal dose values ranging from 3960 to 6610 milligrams per kilogram in various species [1] [2] [10]. This represents approximately 1000-fold lower acute toxicity compared to sulfur mustard.
Local irritation effects demonstrate similar disparities in toxicity. Sulfur mustard is a severe vesicant agent that causes extensive blistering and tissue destruction upon contact with skin or mucous membranes [10] [13]. In contrast, thiodiglycol produces only mild skin irritation and moderate eye irritation, with no evidence of severe tissue damage [1] [2] [4].
The genotoxicity and carcinogenicity profiles show fundamental differences between the compounds. Sulfur mustard is a known mutagen and carcinogen, with extensive evidence for DNA-damaging effects and tumor induction in both animals and humans [10] [13]. Thiodiglycol shows negative results in multiple mutagenicity assays and lacks carcinogenic potential based on available data [1] [2] [9].
Mechanistic differences explain the vast toxicity disparities between thiodiglycol and sulfur mustard. Sulfur mustard functions as a potent alkylating agent, forming highly reactive cyclic sulfonium intermediates that readily react with nucleophilic sites in biological molecules, particularly DNA [10]. This alkylating activity is responsible for the mutagenic, carcinogenic, and cytotoxic effects of sulfur mustard.
Thiodiglycol lacks the reactive chloroethyl groups that confer alkylating activity to sulfur mustard. Instead, thiodiglycol contains hydroxyl groups that render the molecule considerably less reactive and more hydrophilic [11] [12]. The metabolic fate of thiodiglycol involves oxidation by alcohol dehydrogenase enzymes to form less toxic metabolites, in contrast to the activation of sulfur mustard to more reactive intermediates.
The comparative toxicity assessment demonstrates that thiodiglycol is substantially less toxic than sulfur mustard across all toxicological endpoints. This finding has important implications for environmental and occupational health assessments, as thiodiglycol may be present as a contaminant or degradation product in areas where sulfur mustard was produced, stored, or disposed of [14] [15] [16].
The environmental persistence and fate of thiodiglycol also differ significantly from sulfur mustard. While sulfur mustard is relatively persistent in the environment and can remain active for extended periods, thiodiglycol undergoes biodegradation to form less toxic metabolites [1] [2] [15]. This difference in environmental fate contributes to the lower overall risk profile of thiodiglycol compared to its parent compound.
Risk assessment considerations must account for the dramatic differences in toxicity between thiodiglycol and sulfur mustard. The presence of thiodiglycol as a environmental contaminant or metabolite should not be assumed to carry the same risk implications as sulfur mustard exposure [14] [15] [16]. However, appropriate precautions should still be maintained given the positive in vitro genotoxicity findings and the structural relationship to sulfur mustard.
Irritant